Pyrroliphene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroliphene Hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrroliphene Hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyrrole, a cyclic compound with five atoms, including one nitrogen. This reduction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is conducted in a continuous tube reactor, and the product is purified through multistage purification and distillation processes.
Chemical Reactions Analysis
Types of Reactions: Pyrroliphene Hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound can react with nucleophiles such as amines or thiols under mild conditions to form substituted derivatives.
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, oxidized derivatives, and reduced forms of this compound.
Scientific Research Applications
Pyrroliphene Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrroliphene Hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Pyrroliphene Hydrochloride can be compared with other similar compounds such as pyrrolidine, pyrrole, and pyrrolizidine:
Properties
CAS No. |
5591-44-6 |
---|---|
Molecular Formula |
C23H30ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21;/h3-8,11-14,19H,9-10,15-18H2,1-2H3;1H |
InChI Key |
QDWFLIRNVGQZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.